![molecular formula C14H18BrNO2S B1499792 tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate CAS No. 959245-73-9](/img/structure/B1499792.png)
tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 959245-73-9 . It has a molecular weight of 344.27 . The IUPAC name for this compound is tert-butyl 3-[(3-bromophenyl)sulfanyl]-1-azetidinecarboxylate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-12(9-16)19-11-6-4-5-10(15)7-11/h4-7,12H,8-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.27 .Scientific Research Applications
Synthesis of Azetidines and Aziridines
One application involves the synthesis of azetidines and aziridines, which are valuable building blocks in organic chemistry. For instance, tert-Butyl hypoiodite (t-BuOI) has been used for the metal-free aziridination of olefins with sulfonamides, showcasing an example of utilizing similar compounds for synthesizing nitrogen-containing cycles, which are essential in many bioactive molecules (Minakata et al., 2006).
Antimicrobial Agent Synthesis
Research also extends to the development of potential antimicrobial agents. A process involving tert-butyl compounds led to the synthesis of substituted phenyl azetidines that were evaluated for antimicrobial activity, illustrating the role of such compounds in generating new therapeutic agents (Doraswamy & Ramana, 2013).
Novel Synthetic Methods
The compound has been utilized in developing new synthetic methods, such as the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems, demonstrating the compound's utility in accessing new chemical spaces (Meyers et al., 2009).
Cross-Coupling Arylation
In addition, its use in cross-coupling arylation reactions was highlighted by the smooth arylation of ortho-sulfanyl aryl halides, providing a route to 2-sulfanylbiaryls and demonstrating a practical solution to overcome the poisoning behavior of aryl sulfides in cross-coupling reactions (Vasu et al., 2017).
Amination Reactions
Furthermore, tert-butyl sulfinamide has been used as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides, showing the versatility of tert-butyl-based compounds in synthesizing anilines and indoles with sensitive functional groups, which are pivotal in pharmaceutical chemistry (Prakash et al., 2011).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(3-bromophenyl)sulfanylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-12(9-16)19-11-6-4-5-10(15)7-11/h4-7,12H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQDPMFUBASWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)SC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669717 | |
Record name | tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate | |
CAS RN |
959245-73-9 | |
Record name | tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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